N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide
Description
N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound featuring a benzylpiperidine moiety linked to a 6-chloroindole group via an acetamide functional group. The acetamide linker facilitates hydrogen bonding, a critical feature for binding to enzymes or receptors .
This compound belongs to a broader class of piperidine-indole hybrids, which are increasingly studied for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(6-chloroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c23-19-7-6-18-8-13-26(21(18)14-19)16-22(27)24-20-9-11-25(12-10-20)15-17-4-2-1-3-5-17/h1-8,13-14,20H,9-12,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRMOXHOMNBARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=CC3=C2C=C(C=C3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Acylation: The chlorinated indole is then acylated with an appropriate acyl chloride to form the indole acetamide.
Piperidine Substitution: The final step involves the substitution of the acetamide with 1-benzyl-4-piperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-(1-benzyl-4-piperidinyl)-2-(6-chloro-1H-indol-1-yl)acetamide can be contextualized by comparing it to key analogs (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Impact of Halogen Substitution
- Chlorine vs.
- Chlorine vs. Bromine: Bromine analogs (e.g., 2-(2-bromophenoxy)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide ) exhibit higher molecular weight and steric hindrance, reducing receptor selectivity compared to chlorine .
Role of the Piperidine Moiety
- The benzylpiperidine group in the target compound distinguishes it from phenylacetamide derivatives (e.g., ).
- In contrast, pyridazinone-containing analogs (e.g., ) prioritize anti-inflammatory activity via formyl peptide receptor modulation, a pathway less accessible to piperidine-based structures.
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility: The acetamide linker improves water solubility compared to non-polar analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
- Metabolic Stability : Chlorine’s electron-withdrawing effect may slow oxidative metabolism relative to methyl-substituted compounds (e.g., ), extending half-life .
Research Findings and Therapeutic Potential
- The target compound’s chloro-substitution may enhance this property.
- Anti-Inflammatory Effects: Pyridazinone derivatives (e.g., ) show cytokine modulation, but the target compound’s piperidine group could offer unique CNS-targeted anti-inflammatory action .
- Anticancer Potential: Indole-pyrimidine hybrids (e.g., ) inhibit kinases, suggesting the target compound could be modified for similar applications by substituting the piperidine with a pyrimidine group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
